

Application Notes and Protocols: Key Reactions in the Total Synthesis of (+)-Propindilactone G

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Compound of Interest

Compound Name: Longipedlactone G

Cat. No.: B15239555

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Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.

Abstract: This document provides a detailed overview of the key chemical reactions employed in the first asymmetric total synthesis of (+)-propindilactone G, a complex nortriterpenoid. The synthesis, accomplished by Yang and coworkers, showcases a strategic application of several powerful transformations to construct the intricate pentacyclic core and install the necessary stereocenters.^{[1][2][3]} This guide will focus on three pivotal reactions: an asymmetric Diels-Alder reaction, a Pauson-Khand reaction, and an oxidative heterocoupling of enolsilanes. For each reaction, a summary of quantitative data, a detailed experimental protocol, and a visual representation of the transformation are provided to aid in the understanding and potential application of these methods in other synthetic endeavors.

Asymmetric Diels-Alder Reaction

The synthesis commences with a highly enantioselective Diels-Alder reaction to construct the initial cyclohexene ring with control over the newly formed stereocenters. This reaction sets the stereochemical foundation for the rest of the synthesis.

Data Presentation:

Entry	Diene	Dienophile	Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)
1	(Buta-1,3-dien-2-yloxy)triisopropylsilane	(E)-methyl 4-oxobut-2-enoate	Hayashi-Jørgensen Catalyst	Toluene	-20	12	95	98

Experimental Protocol:

Materials:

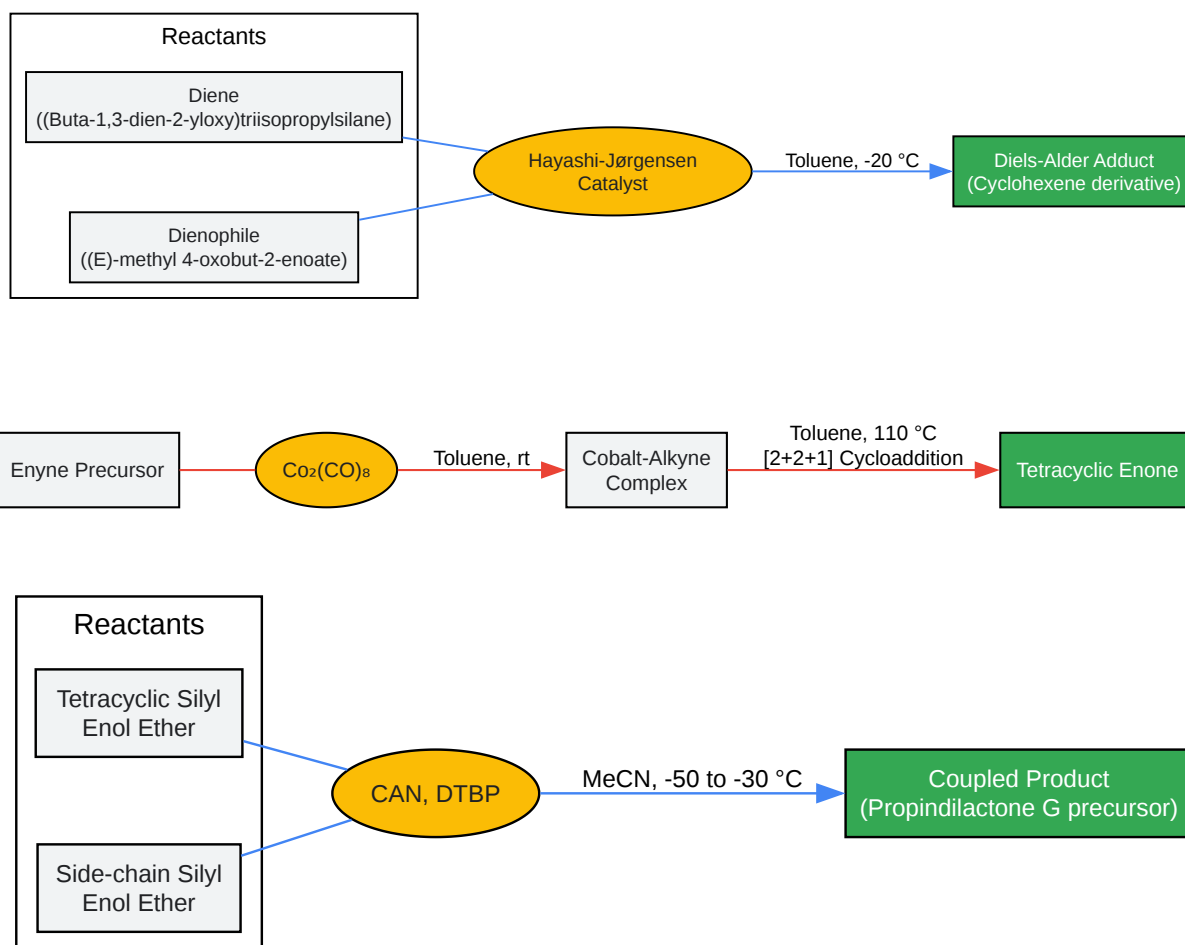
- (Buta-1,3-dien-2-yloxy)triisopropylsilane
- (E)-methyl 4-oxobut-2-enoate
- Hayashi-Jørgensen Catalyst ((S)-2-(1-(diphenylphosphino)pyrrolidin-2-yl)-4,5-dihydrooxazole)
- Toluene, anhydrous
- Trifluoroacetic acid (TFA)
- Standard glassware for inert atmosphere reactions

Procedure:

- To a solution of the Hayashi-Jørgensen catalyst (0.1 equivalents) in anhydrous toluene (5.0 mL) at -20 °C under an argon atmosphere, add (E)-methyl 4-oxobut-2-enoate (1.0 equivalent).
- Stir the mixture for 15 minutes.
- Add (Buta-1,3-dien-2-yloxy)triisopropylsilane (1.2 equivalents) dropwise over 10 minutes.

- Maintain the reaction at -20 °C and monitor by TLC until completion (approximately 12 hours).
- Upon completion, quench the reaction with a few drops of trifluoroacetic acid.
- Concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.

Visualization:



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References

- 1. Asymmetric Total Synthesis of Propindilactone G, Part 3: The Final Phase and Completion of the Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Total Synthesis of Propindilactone G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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